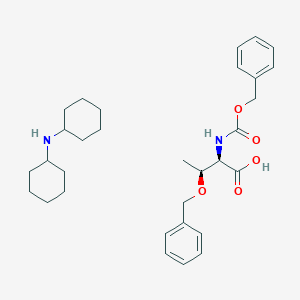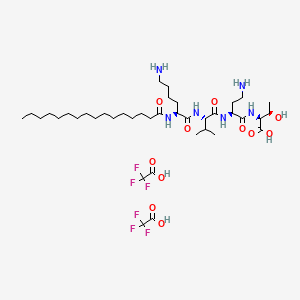
Z-D-Thr(Bzl)-OH.DCHA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-D-Thr(Bzl)-OH.DCHA: is a derivative of threonine, an essential amino acid. The compound is often used in peptide synthesis and is known for its role in various biochemical applications. The “Z” in the name refers to the benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect the amino group. The “DCHA” stands for dicyclohexylamine, which is often used as a counterion in the formation of salts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Protection of Threonine: The synthesis begins with the protection of the amino group of threonine using the benzyloxycarbonyl (Cbz) group. This is typically achieved by reacting threonine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Benzylation: The hydroxyl group of threonine is then protected by benzylation. This involves reacting the protected threonine with benzyl bromide in the presence of a base like sodium hydride.
Formation of the Salt: The final step involves the formation of the dicyclohexylamine salt. This is achieved by reacting the protected threonine derivative with dicyclohexylamine.
Industrial Production Methods: The industrial production of Z-D-Thr(Bzl)-OH.DCHA follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Z-D-Thr(Bzl)-OH.DCHA can undergo oxidation reactions, particularly at the hydroxyl group of the threonine moiety.
Reduction: The compound can also undergo reduction reactions, especially at the benzyloxycarbonyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products:
Oxidation Products: Oxidation of the hydroxyl group can lead to the formation of a ketone or aldehyde.
Reduction Products: Reduction of the benzyloxycarbonyl group can yield the free amine.
Substitution Products: Substitution at the benzyl group can lead to the formation of various benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Z-D-Thr(Bzl)-OH.DCHA is widely used in peptide synthesis as a protected amino acid. It is used to introduce threonine residues into peptides without interfering with other functional groups.
Biology: In biological research, the compound is used to study protein structure and function. It is also used in the synthesis of peptide-based drugs and biomolecules.
Medicine: this compound is used in the development of peptide-based therapeutics. It is also used in the synthesis of peptide vaccines and diagnostic agents.
Industry: In the pharmaceutical industry, the compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of peptide-based materials and coatings.
Mecanismo De Acción
The mechanism of action of Z-D-Thr(Bzl)-OH.DCHA is primarily related to its role in peptide synthesis. The benzyloxycarbonyl group protects the amino group of threonine, preventing unwanted reactions during peptide bond formation. The benzyl group protects the hydroxyl group, allowing for selective deprotection and further functionalization. The dicyclohexylamine salt form enhances the solubility and stability of the compound.
Comparación Con Compuestos Similares
Boc-Thr(Bzl)-OH: This compound uses a tert-butyloxycarbonyl (Boc) group instead of the benzyloxycarbonyl group for protection.
Fmoc-Thr(Bzl)-OH: This compound uses a fluorenylmethyloxycarbonyl (Fmoc) group for protection.
Z-Thr-OH: This compound lacks the benzyl protection on the hydroxyl group.
Uniqueness: Z-D-Thr(Bzl)-OH.DCHA is unique due to its dual protection strategy, which allows for selective deprotection and functionalization. The use of dicyclohexylamine as a counterion also enhances its solubility and stability, making it suitable for various applications in peptide synthesis and pharmaceutical research.
Propiedades
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R,3S)-3-phenylmethoxy-2-(phenylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5.C12H23N/c1-14(24-12-15-8-4-2-5-9-15)17(18(21)22)20-19(23)25-13-16-10-6-3-7-11-16;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-11,14,17H,12-13H2,1H3,(H,20,23)(H,21,22);11-13H,1-10H2/t14-,17+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQGKIIVCFVSBB-SQQLFYIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H44N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







